molecular formula C16H12ClN3O4 B2686629 N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide CAS No. 1286728-88-8

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2686629
CAS No.: 1286728-88-8
M. Wt: 345.74
InChI Key: KBDFEKKLNNJDSI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
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Scientific Research Applications

Oxazole Derivatives Synthesis and Applications

Oxazoles, including structures related to N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide, are pivotal in the synthesis of complex molecules due to their reactivity and functionality. Wasserman et al. (1981) detailed the use of oxazoles as masked forms of activated carboxylic acids, which upon photooxygenation, facilitate the synthesis of macrolides such as recifeiolide and curvularin. This approach underscores the versatility of oxazole derivatives in synthesizing structurally complex and biologically significant molecules (Wasserman, Gambale, & Pulwer, 1981).

Antibacterial, Antiurease, and Antioxidant Activities

Further expanding on the chemical diversity and biological relevance, Sokmen et al. (2014) synthesized a series of compounds including ethyl N′-furan-2-carbonylbenzohydrazonate, leading to the formation of 1,2,4-triazole derivatives with significant antiurease and antioxidant activities. These activities highlight the potential pharmaceutical applications of furan and oxazole derivatives in designing new therapeutic agents (Sokmen et al., 2014).

Synthetic Routes and Reactivity

Luo et al. (2012) demonstrated a gold-catalyzed oxidation strategy for the efficient synthesis of 2,4-disubstituted oxazoles, leveraging the reactivity of α-oxo gold carbene intermediates. This method opens new avenues for developing novel synthetic methods and potentially discovering new drug molecules, showcasing the importance of oxazole derivatives in medicinal chemistry (Luo, Ji, Li, & Zhang, 2012).

Pharmacological Potential

Joshi et al. (2017) reviewed the systematic scientific study of oxazole derivatives, emphasizing their broad pharmacological potential. Oxazoles exhibit a wide range of activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. This comprehensive review illustrates the significance of oxazole and furan derivatives in drug discovery and development, suggesting that compounds like this compound could serve as valuable leads for pharmaceutical research (Joshi, Bisht, & Juyal, 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-11-5-2-1-4-10(11)8-18-14(21)12-9-24-16(19-12)20-15(22)13-6-3-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFEKKLNNJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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